![molecular formula C15H20O4 B2631951 Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate CAS No. 1788877-97-3](/img/structure/B2631951.png)
Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate
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Description
Chemical Reactions Analysis
Specific chemical reactions involving Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate are not available in the current resources. Tert-butyl compounds are known to be involved in various chemical reactions, but the specifics would depend on the other reactants and conditions .Physical And Chemical Properties Analysis
Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 264.321. Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
- tert-Butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate serves as a precursor in the synthesis of biologically active natural products. Notably, it can be transformed into compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.
Natural Product Synthesis
B. Ravi Kumar, A. Kishore Kumar, B. Srinivas Reddy, K. Shashikala & E. Laxminarayana. “Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.” Russian Journal of Organic Chemistry, Volume 58, pages 580–583 (2022). Read more
properties
IUPAC Name |
tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10-6-12(7-11(2)13(10)8-16)18-9-14(17)19-15(3,4)5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYYEDIHTPZOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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